molecular formula C20H27N3O3S2 B15018956 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B15018956
M. Wt: 421.6 g/mol
InChI Key: JTQFYGFZXBFKCL-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a phenyl group, and a sulfanyl ethyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoyl phenylamine intermediate. This intermediate is then reacted with 2-(2-methylphenylmethylthio)ethylamine in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide shares structural similarities with other sulfonamide derivatives and phenylacetamides.
  • N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide: A closely related compound with a similar structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C20H27N3O3S2/c1-17-9-7-8-10-18(17)16-27-14-13-21-20(24)15-23(28(25,26)22(2)3)19-11-5-4-6-12-19/h4-12H,13-16H2,1-3H3,(H,21,24)

InChI Key

JTQFYGFZXBFKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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